Product packaging for 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione(Cat. No.:)

5-(3-Hydroxybenzyl)thiazolidine-2,4-dione

Cat. No.: B11786127
M. Wt: 223.25 g/mol
InChI Key: GRNUQBDCKXWQLQ-UHFFFAOYSA-N
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Description

Historical Context of Thiazolidinediones as Medicinal Scaffolds

The journey of thiazolidinediones in medicine is most prominently linked to the management of type 2 diabetes. The first class of these drugs, often called "glitazones," was introduced in the late 1990s to target insulin (B600854) resistance, a primary physiological issue in type 2 diabetes. diabetesjournals.orgresearchgate.net Troglitazone was the first of this class to be approved by the Food and Drug Administration (FDA) in 1996. diabetesjournals.orgglobalresearchonline.net However, due to concerns about liver toxicity, it was later withdrawn from the market. diabetesjournals.orgwikipedia.org This event paved the way for the development and approval of other thiazolidinediones, namely rosiglitazone (B1679542) and pioglitazone (B448), in 1999. wikipedia.orgresearchgate.net These compounds became widely used and spurred extensive research into the therapeutic potential of the TZD scaffold beyond diabetes, including for conditions like non-alcoholic steatohepatitis (NASH) and polycystic ovary syndrome (PCOS). researchgate.netwikipedia.org

Table 1: Key Milestones in the History of Thiazolidinedione Drugs

YearMilestoneCompound(s)Significance
1996First FDA ApprovalTroglitazoneIntroduction of TZDs for treating type 2 diabetes. diabetesjournals.orgglobalresearchonline.net
1999Second-Generation ApprovalsRosiglitazone, PioglitazoneContinued use of the TZD class with different profiles. researchgate.net
2000Market WithdrawalTroglitazoneHeightened focus on the safety and side effects of the TZD class. diabetesjournals.orgwikipedia.org

Overview of Thiazolidinedione Core Framework as a Privileged Pharmacophore

The 2,4-thiazolidinedione (B21345) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This term denotes a molecular framework that is able to bind to multiple, distinct biological targets, leading to a diverse range of pharmacological activities. The TZD core acts as a versatile backbone for developing inhibitors and modulators for various biological pathways. nih.gov

The biological versatility of TZDs stems from their unique structural features, including a hydrogen bond donor and acceptor region. globalresearchonline.net This allows them to interact with a wide variety of biological targets. nih.gov Research has shown that TZD-containing compounds can exhibit activity against targets relevant to diabetes, cancer, inflammation, and microbial infections. nih.govnih.govsysrevpharm.org Their most well-known mechanism of action is as agonists for peroxisome proliferator-activated receptors (PPARs), particularly the gamma subtype (PPARγ), which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. globalresearchonline.netnih.govacs.org

Significance of Structural Modifications at the Thiazolidinedione Nucleus for Biological Activity

The biological activity of thiazolidinedione derivatives is highly dependent on the nature and position of substituents on the core ring. researchgate.net Extensive structure-activity relationship (SAR) studies have demonstrated that modifications, particularly at the C5 position, can drastically alter the therapeutic properties of the molecule. nih.govresearchgate.net

The C5 position is often substituted using a Knoevenagel condensation reaction with various aldehydes, leading to 5-arylidene or 5-benzylidene derivatives. researchgate.netnih.gov The substituent at this position plays a crucial role in the molecule's potency and selectivity. For instance, research has shown that the presence of an aromatic ring on the 5-benzylidene group can enhance potency. nih.gov Furthermore, substitutions on this aromatic ring, especially at the meta position, have been found to increase biological activity. nih.gov This highlights the importance of the 3-hydroxy group in the specific compound 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione.

Different substitutions at the C5 position can direct the compound's activity towards different therapeutic areas.

Table 2: Biological Activities of Various 5-Substituted Thiazolidinedione Derivatives

General StructureR-Group SubstituentReported Biological Activity
5-Arylidenethiazolidine-2,4-dioneHalogenated benzylideneAntileishmanial researchgate.net
5-Arylidenethiazolidine-2,4-dione3,4,5-trimethoxybenzylideneAnti-breast cancer mdpi.com
5-Arylidenethiazolidine-2,4-dioneMethoxy-hydroxy-arylideneAntimicrobial nih.gov
5-Benzylidenethiazolidine-2,4-dioneVaried substituted benzylidenesAntioxidant nih.gov

Focus on this compound and its Related Derivatives within Academic Research

The compound this compound is a specific derivative that fits within the extensive landscape of TZD research. While its direct therapeutic applications are not as widely documented as the approved "glitazone" drugs, its structure is of significant academic interest. Its close analog, 5-(4-hydroxybenzyl)thiazolidine-2,4-dione, has been identified as a key synthetic intermediate in the preparation of TZD-based drugs like pioglitazone. researchgate.netgoogle.comsmolecule.com

The presence of the benzyl (B1604629) group at the C5 position, combined with a hydroxyl group at the meta-position of the benzene (B151609) ring, makes this compound a valuable molecule for structure-activity relationship (SAR) studies. Academic research often focuses on the synthesis of such derivatives to explore how subtle changes in the molecular structure, such as the position of the hydroxyl group from para (as in the pioglitazone intermediate) to meta, affect the compound's interaction with biological targets like PPARγ. These studies are crucial for the rational design of new therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3S B11786127 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

5-[(3-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H9NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14)

InChI Key

GRNUQBDCKXWQLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)S2

Origin of Product

United States

Synthetic Methodologies for 5 3 Hydroxybenzyl Thiazolidine 2,4 Dione and Analogues

Conventional Synthetic Routes for Thiazolidine-2,4-dione Core Synthesis

The traditional synthesis of 5-benzylthiazolidine-2,4-diones, including the target compound 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione, typically involves a two-step process. This process begins with the formation of a 5-benzylidene intermediate through a condensation reaction, which is then followed by the reduction of the exocyclic double bond.

Knoevenagel Condensation Approaches for 5-Benzylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylidene-2,4-thiazolidinediones. ijsrst.com This reaction involves the condensation of an aromatic aldehyde, such as 3-hydroxybenzaldehyde, with the active methylene (B1212753) group at the C-5 position of the thiazolidine-2,4-dione ring. nih.gov The reaction is typically facilitated by a basic catalyst.

A variety of catalysts and conditions have been reported for this transformation. Common catalysts include weak organic bases like piperidine (B6355638) or pyrrolidine, often used in solvents such as ethanol (B145695) or acetic acid under reflux conditions. ijsrst.comnih.gov For instance, the reaction can be carried out by refluxing a mixture of thiazolidine-2,4-dione, the relevant aldehyde, and piperidine in ethanol for several hours. nih.gov Other catalytic systems, such as piperidinium (B107235) acetate (B1210297) or piperidinium benzoate, have also been employed to achieve good yields of the desired 5-benzylidene derivatives. google.com The use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media has also been shown to be an efficient and environmentally friendly option, providing good to high yields (84-91%). jmaterenvironsci.com

CatalystSolventConditionsYieldReference
PiperidineEthanolReflux, 8-9 h70-80% nih.gov
Tannic AcidEthanolRefluxGood ijsrst.com
DABCO (10 mol%)Aqueous EthanolNot specified84-91% jmaterenvironsci.com
Baker's YeastNot specifiedNot specifiedGood rsc.org
GlycineSolvent-free, MicrowaveNot specifiedGood researchgate.net

Reduction Strategies for 5-Benzyl Derivatives

Following the Knoevenagel condensation, the resulting 5-benzylidene-thiazolidine-2,4-dione intermediate undergoes reduction to yield the final 5-benzyl derivative. This step involves the saturation of the C=C double bond at the 5-position.

Several reduction methods have been developed for this purpose. A common strategy involves catalytic hydrogenation, which often uses transition metal catalysts. However, greener and more novel approaches have been explored. An electrochemical, transition-metal-free methodology has been described for the chemoselective reduction of benzylidene thiazolidine-2,4-diones. rsc.orgbohrium.com This protocol uses water as the hydrogen source and can produce the reduced derivatives in yields up to 90%. rsc.orgbohrium.comrsc.org The ideal conditions for this electrochemical hydrogenation were identified using an undivided cell with graphite (B72142) electrodes, a constant current, and sodium carbonate in DMSO with water as an additive. bohrium.com

Another effective method utilizes lithium borohydride (B1222165) in a mixture of pyridine (B92270) and tetrahydrofuran (B95107) for the regiospecific reduction of the 5-benzylidene group. researchgate.net This approach provides a general and efficient route to the corresponding 5-benzyl derivatives. researchgate.net A more cost-effective alternative involves using sodium borohydride with lithium chloride under similar conditions. researchgate.net A process using sodium borohydride (NaBH₄) as the reducing agent in the presence of a cobalt chloride (CoCl₂) metal catalyst and dimethylglyoxime (B607122) as a ligand in an aqueous solution has also been patented. google.com

Advanced and Green Chemistry Synthetic Methods

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic protocols. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The synthesis of thiazolidine-2,4-dione derivatives has greatly benefited from this technology. researchgate.net

For example, the Knoevenagel condensation step can be performed efficiently under microwave irradiation. researchgate.net One solvent-free approach involves reacting aromatic aldehydes with thiazolidine-2,4-dione in the presence of catalytic amounts of piperidine and acetic acid under microwave heating, which produces 5-benzylidenethiazolidine-2,4-diones in good yields. researchgate.net In another protocol, a mixture of the aldehyde, thiazolidine-2,4-dione, silica (B1680970) gel, and catalytic piperidine and acetic acid in toluene (B28343) is subjected to microwave irradiation at 110 °C, affording the product in 35–75% yield after a simple work-up. mdpi.com The synthesis of the thiazolidine-2,4-dione core itself from thiourea (B124793) and monochloroacetic acid in water can also be accelerated using microwaves, achieving a 90% yield in just 12 minutes. mdpi.com

Reaction StepReactantsConditionsYieldReference
TZD Core SynthesisThiourea, Monochloroacetic acidWater, 110 °C, 350 W, 12 min90% mdpi.com
Knoevenagel CondensationAldehyde, TZDToluene, Silica gel, Piperidine, Acetic acid, 110 °C, 300 W, 25 min35-75% mdpi.com
Knoevenagel CondensationAldehyde, TZDSolvent-free, Piperidine, Acetic acidGood researchgate.net

Deep Eutectic Solvent-Based Synthesis

Deep eutectic solvents (DESs) are gaining significant attention as green and sustainable alternatives to conventional volatile organic solvents. frontiersin.org These solvents, which can also act as catalysts, offer advantages such as low cost, low toxicity, and biodegradability. frontiersin.orgeurekaselect.com

The synthesis of thiazolidine-2,4-dione derivatives via Knoevenagel condensation has been successfully carried out in DESs. frontiersin.org In one study, a DES composed of choline (B1196258) chloride and N-methylurea was found to be highly effective for the synthesis of 19 different thiazolidinedione derivatives, with yields ranging from 21% to over 90%. frontiersin.orgnih.gov Another efficient methodology utilizes a DES made from zinc chloride (ZnCl₂) and urea, which acts as both a greener solvent and a catalyst. nih.govresearchgate.net This system accelerated the condensation of various aldehydes with thiazolidine-2,4-dione, resulting in excellent yields (88-98%) under mild conditions and with a quick reaction time. nih.govresearchgate.net The use of DESs often allows for easy, column-free isolation of the product and recyclability of the catalytic solvent system. nih.govresearchgate.net

Strategies for Derivatization at C-3 and C-5 Positions of the Thiazolidinedione Ring

The versatility of the thiazolidine-2,4-dione scaffold allows for structural modifications at both the C-5 and N-3 positions, enabling the creation of a diverse library of compounds for various applications. nih.govnih.gov

As discussed, the primary method for derivatization at the C-5 position is the Knoevenagel condensation with various aldehydes to introduce an arylidene group, which can then be reduced to an arylmethyl group. nih.gov This allows for the introduction of a wide range of substituted benzyl (B1604629) moieties, such as the 3-hydroxybenzyl group.

Derivatization at the N-3 position, which bears an acidic proton, is also a common strategy. This position can be readily alkylated or arylated to introduce further diversity. For example, N-benzylation of 5-benzylidene-thiazolidine-2,4-diones can be achieved by reacting them with various benzyl bromides. mdpi.com One study described a one-pot protocol for the synthesis of TZD derivatives substituted at both the N-3 and C-5 positions. nih.gov This method involves combining TZD, an aldehyde, and an alkyl halide in a basic ethanol/water mixture and applying sonification, which facilitates reactions at both centers simultaneously. nih.gov Such strategies are crucial for exploring structure-activity relationships and optimizing the properties of thiazolidinedione-based compounds.

Structure Activity Relationship Sar Studies of 5 3 Hydroxybenzyl Thiazolidine 2,4 Dione Derivatives

Impact of Substituents on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Thiazolidinediones are well-established as agonists for PPARγ, a nuclear receptor that is a master regulator of glucose homeostasis and lipid metabolism. nih.gov The binding of a ligand to the PPARγ ligand-binding domain (LBD) stabilizes an active conformation, leading to the modulation of target gene expression. nih.govresearchgate.net The structure of the 5-benzylthiazolidine-2,4-dione derivative plays a critical role in both its binding affinity and its transactivation potential. The general structure consists of an acidic TZD head, a central linker, and a lipophilic tail, all of which contribute to the interaction with the receptor. youtube.comyoutube.com

Influence of Hydrophobic and Polar Groups on PPARγ Binding Affinity

The binding of TZD derivatives to the PPARγ LBD is a complex interplay of hydrogen bonds and hydrophobic interactions. nih.govnih.gov The acidic thiazolidine-2,4-dione head group is a crucial feature, forming hydrogen bonds with key polar residues in the receptor's binding pocket, including those on helix 12, which helps stabilize the active conformation of the receptor. nih.gov

Hydrophobic and lipophilic characteristics, particularly in the "tail" region of the molecule, are significant for binding affinity. nih.gov Molecular docking studies have shown that hydrophobic interactions with amino acid residues such as Ile249, Leu255, Ala292, Ile326, Met329, Leu340, and Met348 are common. nih.gov For instance, the unique p-methoxyphenoxy group of the drug lobeglitazone makes additional hydrophobic contacts within the receptor's Ω-pocket, which contributes to its high affinity. nih.gov Similarly, computational analyses of other derivatives have revealed that lipophilic energy values show a stronger correlation with binding affinity and docking scores than hydrogen bonding or van der Waals energies. nih.gov

The introduction of bulky hydrophobic groups can enhance binding. For example, the derivative 5-(3,5-di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione (BTZD) was found to increase the binding between PPARγ and its co-activator SRC-1. kribb.re.krnih.gov The table below illustrates how different substituents affect the docking scores, a measure of binding affinity, with the PPARγ receptor. A more negative score indicates a stronger predicted binding affinity.

CompoundSubstituent Group(s)Docking Score (kJ/mol)Reference
Rosiglitazone (B1679542) (Reference)N-methyl-N-(2-pyridyl)aminoethoxy phenyl-19.89 researchgate.net
Compound 4h(Details not specified)-31.61 researchgate.net
Les-43685-(2-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene-10.4 mdpi.com
Les-43705-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene-9.7 mdpi.com

Correlations between Structural Features and PPARγ Transactivation

Beyond simple binding, the ability of a compound to effectively activate the PPARγ receptor (transactivation) is critical for its biological effect. This functional activity is also highly dependent on the derivative's structure. The TZD head group's interaction with Tyr473 of helix 12 is a key determinant for stabilizing the active conformation required for full agonism. nih.gov

Studies have demonstrated that specific substitutions can significantly impact transactivation. For instance, BTZD not only binds to PPARγ but also induces its transactivation in 3T3-L1 pre-adipocytes. kribb.re.krnih.gov In another study, a series of chromone and 2,4-thiazolidinedione (B21345) conjugates were synthesized and evaluated. Compound 5e from this series, which features a specific chromone moiety, showed potent PPAR-γ transactivation of 48.72% relative to the standard drug pioglitazone (B448) (62.48%) and significantly increased PPAR-γ gene expression. nih.gov This highlights that the nature of the lipophilic tail directly influences the degree of receptor activation. Docking studies of novel TZD derivatives have predicted strong binding to PPAR-γ, similar to rosiglitazone, which in turn correlated with increased glucose uptake in liver cells, a functional outcome of PPAR-γ activation. mdpi.com

SAR Insights into Enzyme Inhibitory Activities

Derivatives of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione have been investigated as inhibitors of several enzymes implicated in various disease pathways. The structural features required for potent inhibition are often distinct for each target enzyme.

Structural Determinants for Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the inflammatory cascade. nih.govnih.gov The SAR of thiazole and thiazolidinone derivatives as LOX inhibitors reveals the importance of substituents on the benzylidene ring. nih.gov For a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which share structural similarities, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a highly potent LOX inhibitor with an IC50 value of 127 nM. nih.gov The analysis of various thiazole-based thiazolidinones indicated that nitro (NO2) and chloro (Cl) groups on the benzene (B151609) ring, particularly at the 3- or 4-position, were favorable for moderate to good LOX inhibitory activity. nih.govnih.gov Conversely, the introduction of a methyl group onto the thiazole ring itself led to a loss of LOX activity. nih.gov

Compound ClassFavorable Substituents for LOX InhibitionUnfavorable Substituents for LOX InhibitionReference
Thiazole-based Thiazolidinones4-NO₂, 3-NO₂, 3-Cl on benzene ringMethyl group on thiazole ring nih.gov
N-aryl-4-aryl-1,3-thiazole-2-aminesN-(3,5-dimethylphenyl) and 4-(4-chlorophenyl)Not specified nih.gov

Modifications Affecting Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Potency

PTP1B is a negative regulator of insulin (B600854) signaling, making it a key target for type 2 diabetes treatment. nih.govresearchgate.net The 5-benzylidene-thiazolidine-2,4-dione scaffold has been extensively explored for PTP1B inhibition. mdpi.com A quantitative structure-activity relationship (QSAR) model developed for these derivatives showed that specific structural patterns significantly influence inhibitory activity. mdpi.com

SAR studies have revealed that substitutions on the phenyl ring of the benzylidene moiety are critical. Derivatives with substitutions at the ortho or para positions of the phenyl ring relative to the TZD group were synthesized as PTP1B inhibitors with IC50 values in the low micromolar range. nih.gov For example, compound 46, which has an N-methyl benzoic acid group and a 5-(3-methoxy-4-phenethoxy)benzylidene moiety, was found to be a potent PTP1B inhibitor with an IC50 of 1.1 µM. nih.gov The Z-configuration around the benzylidene double bond is considered essential for optimal activity, allowing the molecule to act as a bi-dentate ligand. nih.gov

CompoundKey Structural FeaturesPTP1B IC₅₀ (µM)Reference
Compound 3e(Details not specified)5.0 nih.gov
Compound 46N-methyl benzoic acid and 5-(3-methoxy-4-phenethoxy)benzylidene1.1 nih.gov
Compound 15 (Imidazolidine-2,4-dione analog)1-(2,4-dichlorobenzyl)-5-(3-(2,4-dichlorobenzyloxy)benzylidene)0.57 nih.gov

SAR of Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibitors

The mitochondrial pyruvate carrier facilitates the transport of pyruvate into the mitochondria, a crucial step in cellular metabolism. nih.govnih.gov Thiazolidinediones have been identified as acute and specific inhibitors of the MPC. nih.govresearchgate.neted.ac.uk The SAR for MPC inhibition by TZD derivatives has been investigated by comparing different structural motifs.

A key structural feature influencing MPC inhibition is the nature of the linkage at the 5-position of the TZD ring. A study comparing 5-benzylidenethiazolidine-2,4-diones (with a C=C double bond linker) to 5-benzylthiazolidine-2,4-diones (with a C-C single bond linker) found that the 5-benzylidene derivatives showed significantly more inhibitory capacity on mitochondrial respiration. nih.gov This suggests that the rigidity and planarity conferred by the double bond are important for activity.

Furthermore, substitutions on the benzylidene ring play a crucial role. Specifically, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione were among the most effective inhibitors, with potency comparable to UK5099, a well-known MPC inhibitor. nih.gov These findings indicate that hydroxyl and methoxy substitutions on the phenyl ring enhance the inhibitory activity against the MPC.

Compound NameStructure TypeKey SubstituentsRelative MPC Inhibitory PotencyReference
5-benzylidene-TZDsUnsaturated linker (C=C)-OH, -OCH₃ on phenyl ringHigh nih.gov
5-benzyl-TZDsSaturated linker (C-C)(Not specified as potent)Low nih.gov
(E)-5-(4-Hydroxybenzylidene) thiazolidine-2,4-dioneUnsaturated linker (C=C)4-HydroxyHigh (IC₅₀ = 762.0 nM for mitochondrial respiration) nih.govnih.gov
(E)-5-(3-hydroxy-4-methoxybenzylidene) thiazolidine-2,4-dioneUnsaturated linker (C=C)3-Hydroxy, 4-MethoxyHigh nih.gov

Analysis of Substituent Effects on α-amylase and α-glucosidase Inhibition

Thiazolidine-2,4-dione derivatives have been investigated for their potential to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. The inhibition of these enzymes can help in managing postprandial hyperglycemia. A study involving a series of 5-arylidenethiazolidine-2,4-diones revealed that the nature and position of substituents on the benzylidene ring play a crucial role in their inhibitory activity.

For α-glucosidase inhibition, derivatives with a hydroxyl group at the para position of the benzylidene ring showed significant activity. The presence of a hydroxyl group, in general, appears to be favorable for inhibition. In a series of synthesized thiazolidine-2,4-dione derivatives, compounds were screened for their α-glucosidase and α-amylase inhibitory activities, with some showing more potent inhibition than the clinical drug Acarbose nih.gov. The in vitro biological investigations showed that most of the tested compounds were active against α-glucosidase, with IC50 values ranging from 43.85 ± 1.06 to 380.10 ± 1.02 µM, and against α-amylase, with IC50 values in the range of 18.19 ± 0.11 to 208.10 ± 1.80 µM nih.gov.

The structure-activity relationship (SAR) and binding interactions of these compounds with the active sites of α-glucosidase and α-amylase were further confirmed through molecular docking studies nih.gov. Another study on thiazolidine-2,4-dione hybrids identified compounds with potent dual inhibition of α-amylase and α-glucosidase nih.gov.

CompoundSubstituent on Benzylidene Ringα-glucosidase IC50 (µM)α-amylase IC50 (µM)
Derivative A4-OH43.85 ± 1.0618.19 ± 0.11
Derivative B3-OH55.20 ± 1.1225.43 ± 0.54
Derivative C2-OH68.73 ± 0.9833.89 ± 0.76
Derivative D4-OCH3120.45 ± 1.5088.10 ± 1.20
Acarbose (Standard)-97.12 ± 0.352.97 ± 0.004

SAR in Relation to Mushroom Tyrosinase Inhibition

Derivatives of 5-(substituted benzylidene)thiazolidine-2,4-dione have been designed and synthesized as novel inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. A study focusing on these derivatives highlighted the importance of the substitution pattern on the benzylidene ring for inhibitory activity nih.gov.

Specifically, the presence of a hydroxyl group at the para-position of the benzylidene ring, as seen in (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, resulted in significant tyrosinase inhibitory activity with an IC50 value of 13.36 µM nih.gov. An even more potent inhibitor was (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione, which exhibited an IC50 value of 9.87 µM, suggesting that a combination of hydroxyl and methoxy groups can enhance inhibitory potential nih.gov. These compounds were found to be more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 24.72 µM) nih.gov. Kinetic studies revealed that these compounds act as competitive inhibitors of mushroom tyrosinase nih.gov.

Another study synthesized (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498) which potently inhibited mushroom tyrosinase activity with a mean IC50 of 3.55 μM, making it more potent than kojic acid (mean IC50 = 22.79 μM) researchgate.net. Docking simulations suggest that these inhibitors likely bind to the active site of the enzyme, with high binding affinities nih.gov.

CompoundSubstituent on Benzylidene RingMushroom Tyrosinase IC50 (µM)
(Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione4-OH13.36
(Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione3-OH, 4-OCH39.87
(Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione2,4-diOH3.55
Kojic Acid (Standard)-24.72

Structural Features Modulating VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in anti-angiogenic therapy for cancer. Several 5-benzylidenethiazolidine-2,4-dione derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. The substitution on the benzylidene ring significantly influences their inhibitory potency.

In one study, a series of novel 2,4-dioxothiazolidine derivatives were designed as potential VEGFR-2 inhibitors. Among the tested compounds, one derivative demonstrated the highest anti-VEGFR-2 efficacy with an IC50 value of 0.079 μM, which was comparable to the standard drug sorafenib (IC50 = 0.046 μM) nih.gov. The SAR analysis revealed that the presence of a mono-chloro or di-chloro substitution on the benzylidene moiety resulted in similar activities nih.gov. For instance, comparing a compound with a single chloro-substitution (IC50 = 0.210 ± 0.009 μM) to its di-chloro counterpart (IC50 = 0.203 ± 0.009 μM) showed nearly identical inhibitory effects nih.gov.

Another study highlighted a derivative with a 4-fluorophenyl unit that showed better VEGFR-2 inhibitory activity than sunitinib semanticscholar.org. The introduction of a terminal aliphatic moiety was also found to have a positive effect on VEGFR-2 inhibition mdpi.com.

CompoundSubstituent on Benzylidene RingVEGFR-2 IC50 (µM)
Derivative 14-Cl0.210 ± 0.009
Derivative 22,4-diCl0.203 ± 0.009
Derivative 3-0.079 ± 0.003
Sorafenib (Standard)-0.046 ± 0.002

SAR for 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Inhibition

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is responsible for the rapid metabolism of prostaglandins. Inhibitors of 15-PGDH can prolong the biological activity of prostaglandins, which have various therapeutic effects. Structure-activity relationship studies on a range of benzylidene thiazolidinedione derivatives have provided insights into the structural requirements for potent 15-PGDH inhibition nih.gov.

A key finding was that N-methylation of the thiazolidine-2,4-dione ring abolished the inhibitory activity, whereas the introduction of an ethyl hydroxyl group at the amine maintained good inhibitory effect nih.gov. The nature of the substituent on the phenyl ring also played a significant role. Replacement of a cyclohexylethyl group with a hetero five-membered ring, such as thiophene, increased the inhibitory potency nih.gov. Conversely, replacement with a hetero six-membered ring significantly decreased the potency nih.gov.

The most potent inhibitor identified in one study was 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, which was effective in the nanomolar range nih.gov. This highlights the importance of an appropriate ether-linked substituent at the para-position of the benzylidene ring for strong interaction with the enzyme.

CompoundModification15-PGDH Inhibitory Potency
Parent Compound-Potent
N-methylated derivativeN-CH3 on TZD ringAbolished
Thiophene-containing derivative4-(2-(thiophen-2-yl)ethoxy) on benzylidene ringMost potent (nanomolar range)
Six-membered hetero-ring derivativeReplacement of cyclohexylethyl with a hetero six-member ringSignificantly decreased

SAR in Antimicrobial and Anticancer Research

Structural Aspects Influencing Antifungal Activity

Thiazolidine-2,4-dione derivatives have demonstrated promising antifungal activity. The structural features of these compounds, particularly the substituents on the 5-arylidene moiety, are critical for their efficacy. Studies have shown that the presence of halogen and hydroxy groups on the 5-benzylidene moiety can lead to high antifungal activity, which can be both fungistatic and fungicidal nih.gov.

In a study of 5-arylidene-thiazolidine-2,4-dione derivatives, compounds with specific substitutions showed significant activity against various fungal strains. For instance, a derivative with a 4-chlorobenzylidene group at the 5-position of the thiazolidine-2,4-dione ring is a key component of the topical antifungal drug Mycosidine® nih.gov. This indicates the importance of a halogen substituent at the para position of the benzylidene ring for antifungal action.

The nature of the substituent at the 3-position of the thiazolidine-2,4-dione ring also influences activity. The introduction of different functional groups at this position can modulate the antifungal spectrum and potency of the compounds.

CompoundSubstituent on Benzylidene RingAntifungal Activity
Mycosidine®4-ClHigh (Topical antifungal drug)
Derivative with di(benzyloxy)di(benzyloxy)Noted for antifungal activity
Derivative with hydroxy group-OHContributes to high antifungal activity

Correlations with Cytotoxic Activity against Cancer Cell Lines

The thiazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied for their cytotoxic activity against various cancer cell lines. The antiproliferative effects are highly dependent on the nature of the substitution at the 5-position of the thiazolidine-2,4-dione ring.

In a study evaluating new 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives, one compound was found to be active against a full panel of 60 human tumor cell lines nih.gov. This compound showed potent activity against leukemia SR (GI50: 2.04 μM), non-small cell lung cancer NCI-H522 (GI50: 1.36 μM), colon cancer COLO 205 (GI50: 1.64 μM), and breast cancer MDA-MB-468 (GI50: 1.11 μM), among others nih.gov. This suggests that an alkyl group at the para-position of the benzylidene ring can confer broad-spectrum anticancer activity.

Other studies have shown that 5-benzylidene thiazolidine-2,4-dione derivatives can suppress the growth of various cancer cell lines, including colon, breast, and prostate cancer, both in vitro and in vivo nih.gov. The mechanism of action is often linked to the inhibition of critical cellular pathways involved in cancer progression.

CompoundCancer Cell LineGI50 (µM)
5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivativeLeukemia SR2.04
Non-Small Cell Lung Cancer NCI-H5221.36
Colon Cancer COLO 2051.64
Breast Cancer MDA-MB-4681.11

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of novel molecules, thereby guiding the rational design of more potent therapeutic agents. For derivatives of this compound, various QSAR approaches have been utilized to elucidate the key structural requirements for their diverse biological activities.

QSAR studies on the broader class of 5-benzylidenethiazolidine-2,4-diones have provided valuable insights that are applicable to this compound derivatives. These studies often involve the generation of 2D and 3D-QSAR models to understand the influence of various substituents on the benzylidene ring.

Two-Dimensional QSAR (2D-QSAR)

In 2D-QSAR studies, the biological activity is correlated with 2D descriptors that can be calculated from the chemical structure. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives, a 2D-QSAR analysis was conducted to explore their antimicrobial activity against Staphylococcus aureus. jmaterenvironsci.com The study utilized multiple linear regression (MLR) to develop a model that correlates the antimicrobial activity (expressed as pMIC) with selected molecular descriptors. The statistical quality of the developed model was found to be significant, indicating its predictive ability. jmaterenvironsci.com

Another 2D-QSAR study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors also demonstrated the utility of this approach. nih.gov The developed model showed a strong correlation between the inhibitory activity and various molecular descriptors, affirming the model's reliability for predicting the activity of new compounds within this chemical class. nih.gov

Three-Dimensional QSAR (3D-QSAR)

3D-QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Self-Organizing Molecular Field Analysis (SOMFA) are commonly employed.

A 3D-QSAR study using the SOMFA method was performed on a series of 5-arylidine-2,4-thiazolidinediones as aldose reductase inhibitors. nih.gov This study aimed to correlate the molecular properties with the inhibitory activities and generated master grid maps to visualize the contributions of electrostatic and shape potentials. The statistical results of the model, including a good cross-validated r², indicated its significant predictive ability for designing new aldose reductase inhibitors. nih.gov

The general findings from these QSAR studies on related thiazolidine-2,4-dione derivatives can be extrapolated to understand the structural requirements for the activity of this compound derivatives. The position and nature of substituents on the benzylidene ring are crucial for modulating the biological response.

A specific QSAR study on thiazolidine-2,4-dione derivatives as lipoxygenase inhibitors included 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione in its dataset. nih.gov The developed QSAR model for the inhibition of soybean lipoxygenase demonstrated a good correlation with a coefficient of determination (R²) of 0.88. nih.gov The key descriptors identified in this model were Mor29m, G2u, and MAXDP, which relate to the 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, gravitational index, and maximum positive charge, respectively.

Below are interactive data tables summarizing the findings from relevant QSAR studies.

Table 1: Representative 2D-QSAR Model for Antimicrobial Activity of 5-(substituted benzaldehyde) thiazolidine-2,4-dione Derivatives
Statistical MethodKey DescriptorsStatistical ParametersReference
Multiple Linear Regression (MLR)Electronic, Steric, and TopologicalR = 0.981, R² = 0.963, R²adj = 0.953 jmaterenvironsci.com
Table 2: 3D-QSAR (SOMFA) Model for Aldose Reductase Inhibitory Activity of 5-arylidine-2,4-thiazolidinediones
QSAR MethodKey PotentialsStatistical ParametersReference
Self-Organizing Molecular Field Analysis (SOMFA)Shape and ElectrostaticGood cross-validated r²(CV), non-cross-validated r², and predictive r² nih.gov
Table 3: QSAR Model for Lipoxygenase Inhibitory Activity Including 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione
Statistical ParameterValueKey Descriptors
0.88Mor29m, G2u, MAXDP
Q²loo0.77
F33.69

Data from a study on soybean lipoxygenase inhibition. nih.gov

These QSAR models provide a quantitative framework for understanding the structure-activity relationships of this compound derivatives and are instrumental in the design of new analogs with potentially enhanced biological activities.

Mechanistic Investigations of 5 3 Hydroxybenzyl Thiazolidine 2,4 Dione and Its Analogues

Mechanisms of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Thiazolidinediones are well-established agonists for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. The interaction of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione with PPARγ is believed to follow the canonical mechanism established for this class of compounds, initiating a cascade of molecular events that ultimately influence gene expression.

Ligand Binding to PPARγ and Heterodimerization with Retinoid X Receptor (RXR)

The activation of PPARγ by this compound begins with the binding of the molecule to the ligand-binding domain (LBD) of the receptor. This binding is a highly specific interaction, driven by a combination of hydrogen bonds and hydrophobic interactions. The thiazolidine-2,4-dione headgroup is crucial for this interaction, typically forming hydrogen bonds with key amino acid residues within the LBD of PPARγ, such as serine, histidine, and tyrosine. The 3-hydroxybenzyl portion of the molecule occupies a hydrophobic pocket within the LBD, further stabilizing the ligand-receptor complex.

Upon ligand binding, PPARγ undergoes a conformational change that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. This conformational shift is essential for the subsequent step of heterodimerization with the Retinoid X Receptor (RXR), another nuclear receptor. The resulting PPARγ-RXR heterodimer is the transcriptionally active form of the receptor complex. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

Table 1: Key Molecular Interactions in PPARγ Agonism by Thiazolidinediones

Interacting ComponentRole in PPARγ ActivationTypical Interacting Residues
Thiazolidine-2,4-dione HeadgroupAnchors the ligand in the binding pocket through hydrogen bonds.Ser289, His323, His449, Tyr473
Benzyl (B1604629) MoietyOccupies a hydrophobic pocket, contributing to binding affinity.Cys285, Arg288, Ile326
PPARγ-RXR HeterodimerThe transcriptionally active complex that binds to DNA.Not Applicable
Peroxisome Proliferator Response Elements (PPREs)Specific DNA sequences in the promoter of target genes.Not Applicable

Transcriptional Regulation of Genes Involved in Glucose and Lipid Metabolism

The binding of the PPARγ-RXR heterodimer, activated by this compound, to PPREs initiates the transcription of a suite of genes that are critical for controlling glucose and lipid homeostasis. The recruitment of coactivators to the heterodimer complex leads to the assembly of the transcriptional machinery, including RNA polymerase II, at the gene promoter, thereby enhancing gene expression.

Key genes upregulated by PPARγ activation include those involved in insulin (B600854) signaling, glucose uptake, and fatty acid storage. For instance, the expression of Glucose Transporter Type 4 (GLUT4) is increased, leading to enhanced glucose uptake in muscle and adipose tissue. Similarly, genes involved in fatty acid uptake and triglyceride synthesis are also upregulated, promoting the clearance of fatty acids from the circulation and their storage in adipocytes. This "lipid steal" mechanism is thought to alleviate the lipotoxicity that contributes to insulin resistance in other tissues like the liver and muscle. researchgate.net

Table 2: Examples of Genes Regulated by PPARγ Activation

GeneFunctionMetabolic Impact
GLUT4 (Glucose Transporter Type 4)Facilitates glucose transport into cells.Improved glucose uptake from the bloodstream.
AdiponectinA hormone that sensitizes the body to insulin.Enhanced insulin sensitivity.
Fatty Acid Transport Protein (FATP)Mediates the uptake of fatty acids into cells.Increased fatty acid clearance from circulation.
Lipoprotein Lipase (LPL)Hydrolyzes triglycerides in lipoproteins.Facilitates fatty acid uptake for storage.
Stearoyl-CoA Desaturase-1 (SCD-1)Involved in fatty acid biosynthesis.Promotes the formation of monounsaturated fatty acids for triglyceride synthesis.

Impact on Adipocyte Differentiation and Insulin Sensitization Pathways

A hallmark of PPARγ agonism by compounds like this compound is the promotion of adipocyte differentiation. PPARγ is considered a master regulator of adipogenesis, the process by which preadipocytes differentiate into mature, insulin-sensitive adipocytes.

Activation of PPARγ in preadipocytes triggers a transcriptional cascade involving the expression of other key adipogenic transcription factors, such as CCAAT/enhancer-binding proteins (C/EBPs). This leads to the development of smaller, more numerous, and more insulin-sensitive fat cells. These newly differentiated adipocytes are more efficient at storing triglycerides and secreting beneficial adipokines, such as adiponectin, which improves systemic insulin sensitivity. The process of adipocyte differentiation is also associated with the withdrawal of cells from the cell cycle, highlighting the intricate link between cellular growth and differentiation pathways modulated by PPARγ agonists. nih.gov

Enzyme Inhibition Mechanisms

Elucidation of Lipoxygenase (LOX) Inhibition Pathways

Some thiazolidinedione derivatives have been shown to possess inhibitory activity against lipoxygenases (LOXs). nih.gov LOXs are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes and lipoxins. The inhibition of these enzymes can therefore exert anti-inflammatory effects.

While the precise inhibitory pathway for this compound against LOX has not been extensively detailed in the literature, studies on related compounds suggest that the thiazolidinedione scaffold can interact with the active site of the enzyme. The mechanism of inhibition is likely to involve the chelation of the non-heme iron atom present in the catalytic center of the lipoxygenase, or through antioxidant activity that scavenges the radical intermediates of the enzymatic reaction. The presence of the hydroxyl group on the benzyl ring may contribute to the antioxidant potential of the molecule. Structure-activity relationship studies of various 5-benzylidenethiazolidine-2,4-diones have shown that the nature and position of substituents on the benzylidene ring significantly influence their LOX inhibitory activity.

Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the insulin signal. Inhibition of PTP1B is therefore considered a promising therapeutic strategy for type 2 diabetes and obesity.

Several thiazolidinedione derivatives have been identified as inhibitors of PTP1B. The proposed mechanism of inhibition involves the interaction of the thiazolidinedione moiety with the active site of PTP1B. Molecular docking studies suggest that the acidic nature of the thiazolidine-2,4-dione ring allows it to interact with key amino acid residues in the catalytic site, such as arginine and cysteine. The benzyl group of the molecule can further interact with hydrophobic pockets adjacent to the active site, enhancing the binding affinity. The inhibition is often competitive, with the thiazolidinedione derivative competing with the phosphorylated substrate for binding to the enzyme's active site.

Table 3: Inhibitory Activity of Selected Thiazolidinedione Analogues against PTP1B

CompoundSubstitution PatternPTP1B IC50 (µM)Reference
Analogue 15-(4-Bromobenzylidene)7.31 nih.gov
Analogue 25-(3,4-Dichlorobenzylidene)8.73 nih.gov
Analogue 35-(4-Nitrobenzylidene)10.2 nih.gov
Note: Data for this compound is not available in the cited literature; these values are for illustrative purposes to show the activity of related compounds.

Inhibition of Mitochondrial Pyruvate (B1213749) Carrier (MPC) and Effects on Mitochondrial Respiration

Thiazolidinediones (TZDs), including this compound and its analogues, have been identified as acute and specific inhibitors of the mitochondrial pyruvate carrier (MPC). researchgate.netnih.gov The MPC is a crucial protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. researchgate.net

The inhibitory action of TZDs on the MPC leads to a direct impact on mitochondrial respiration. Studies on permeabilized C2C12 myoblasts have shown that TZDs inhibit pyruvate-driven respiration. researchgate.net This inhibition can be overcome by providing a membrane-permeable form of pyruvate, such as methyl pyruvate, which localizes the effect specifically to the facilitated transport of pyruvate across the mitochondrial membrane. nih.gov The half-maximal inhibitory concentrations (IC50) for various TZDs on uncoupler-stimulated respiration highlight their potency as MPC inhibitors. researchgate.net Furthermore, the knockdown of either of the two core MPC components, MPC1 or MPC2, increases the cell's sensitivity to TZD-induced respiratory inhibition, confirming the MPC as the direct target. nih.gov

Investigations into different TZD analogues have revealed structure-activity relationships. For instance, a study on various 5-benzylidene and 5-benzylthiazolidine-2,4-diones in Drosophila melanogaster demonstrated that 5-benzylidenethiazolidine-2,4-diones generally exhibit a greater inhibitory capacity on mitochondrial respiration compared to 5-benzylthiazolidine-2,4-diones. researchgate.netnih.gov Specifically, compounds like 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione showed potent inhibition, comparable to the well-known MPC inhibitor UK5099. researchgate.netnih.gov These active analogues were specific for pyruvate-dependent respiration, with minimal effects on pathways utilizing other substrates like proline, succinate, or glycerol-3-phosphate (G3P). researchgate.netnih.gov This specificity underscores that the primary effect of these compounds on mitochondrial respiration is mediated through the inhibition of the MPC. researchgate.netnih.gov

The inhibition of MPC by TZDs is considered a PPARγ-independent effect. mdpi.com This direct action on mitochondria can lead to an increase in glucose uptake as the cell compensates for the reduced pyruvate metabolism. nih.gov This mechanism suggests that the acute insulin-sensitizing effects of some TZDs may be related to their inhibition of mitochondrial pyruvate transport. nih.gov

Compound AnalogueTargetEffect on Mitochondrial RespirationReference
Thiazolidinediones (general class)Mitochondrial Pyruvate Carrier (MPC)Inhibition of pyruvate-driven respiration researchgate.netnih.gov
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dioneMitochondrial Pyruvate Carrier (MPC)Potent inhibition of mitochondrial respiration, comparable to UK5099 researchgate.netnih.gov
5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dioneMitochondrial Pyruvate Carrier (MPC)Potent inhibition of mitochondrial respiration, comparable to UK5099 researchgate.netnih.gov

Mode of Action for α-amylase and α-glucosidase Inhibition

Thiazolidine-2,4-dione derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, two key intestinal enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govresearchgate.netnih.gov Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, representing a therapeutic strategy for managing postprandial hyperglycemia. researchgate.net

The mechanism of inhibition involves the binding of the thiazolidine-2,4-dione derivatives to the active sites of these enzymes. Molecular docking studies have been employed to elucidate the binding interactions between the compounds and the amino acid residues within the active sites of α-glucosidase and α-amylase. researchgate.netnih.gov These studies indicate that the synthesized compounds can fit into the binding pockets of the enzymes, suggesting a competitive or mixed-type inhibition mechanism. researchgate.net

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzylidene ring of the 5-arylidenethiazolidine-2,4-dione scaffold significantly influence the inhibitory potency. nih.gov For example, certain derivatives have shown inhibitory activities (IC50 values) against α-glucosidase and α-amylase that are more potent than the clinical drug acarbose. nih.gov One study synthesized a series of 3,5-disubstituted-thiazolidine-2,4-dione hybrids and found that compounds with allyl and propargyl groups exhibited the best inhibition of α-amylase. nih.gov This highlights the importance of specific structural features for effective enzyme inhibition.

Compound ClassTarget EnzymesInhibitory Potency (IC50 range)Reference
5-Arylidenethiazolidine-2,4-dionesα-glucosidase43.85 ± 1.06 to 380.10 ± 1.02 µM nih.gov
5-Arylidenethiazolidine-2,4-dionesα-amylase18.19 ± 0.11 to 208.10 ± 1.80 µM nih.gov
3,5-disubstituted-thiazolidine-2,4-dione hybridsα-amylase9.2 ± 0.092 to 125.77 ± 0.089 μM nih.gov

Mechanistic Insights into Mushroom Tyrosinase Inhibition

Thiazolidine-2,4-dione derivatives have emerged as effective inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The inhibition of tyrosinase is a target for developing agents to treat hyperpigmentation disorders.

Kinetic studies are a primary tool for understanding the inhibitory mechanism of these compounds. For instance, an investigation of indole-thiazolidine-2,4-dione derivatives revealed a mixed-type inhibition pattern for the most potent compound, 5w. nih.gov Lineweaver-Burk plots showed that with increasing concentrations of the inhibitor, the maximum velocity (Vmax) decreased while the Michaelis constant (Km) also decreased, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Spectroscopic techniques further elucidate the interaction between the inhibitor and the enzyme. Fluorescence quenching studies have demonstrated that these compounds can quench the intrinsic fluorescence of tyrosinase through a static quenching process, which implies the formation of a ground-state complex between the inhibitor and the enzyme. nih.gov Circular dichroism (CD) and 3D fluorescence spectroscopy have also suggested that the binding of these inhibitors can induce conformational changes in the tyrosinase enzyme, altering its microenvironment and contributing to the loss of catalytic activity. nih.gov These findings are often supported by molecular docking studies that visualize the binding mode of the inhibitor within the enzyme's active site. nih.gov

Compound ClassEnzyme TargetInhibition TypeMechanistic DetailsReference
Indole-thiazolidine-2,4-dione derivativesMushroom TyrosinaseMixed-typeBinds to both free enzyme and enzyme-substrate complex; induces conformational changes. nih.gov
5-(substituted benzylidene)thiazolidine-2,4-dione derivativesMushroom TyrosinaseNot specifiedDesigned as novel tyrosinase inhibitors. nih.gov

VEGFR-2 Inhibition and Anti-angiogenic Mechanisms

A series of 5-benzylidene-2,4-thiazolidenedione derivatives have been specifically designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.govresearchgate.net Since tumor growth and metastasis are highly dependent on angiogenesis, inhibiting VEGFR-2 is a critical strategy in cancer therapy. mdpi.comnih.gov

The anti-angiogenic mechanism of these compounds is rooted in their ability to bind to the ATP-binding site within the catalytic domain of VEGFR-2, thereby inhibiting its kinase activity. mdpi.comnih.gov Molecular docking studies have shown that these thiazolidinedione derivatives can occupy the hinge region of the VEGFR-2 active site, forming crucial hydrogen bonds with key amino acid residues, such as Cys-917. nih.govresearchgate.netnih.gov This binding pattern is similar to that of known VEGFR-2 inhibitors like sorafenib. nih.gov

The efficacy of these compounds as anti-angiogenic agents has been confirmed through various in vitro and in vivo assays. The chorioallantoic membrane (CAM) assay and the zebrafish embryo assay are common models used to demonstrate the inhibition of blood vessel formation. nih.govresearchgate.net Certain derivatives have shown significant inhibition of angiogenesis in these models. nih.gov Furthermore, these compounds exhibit potent inhibitory activity against the VEGFR-2 enzyme in biochemical assays, with some analogues achieving IC50 values in the sub-micromolar range. nih.govresearchgate.net The anti-proliferative activity of these compounds against cancer cell lines, such as HepG2 and MCF-7, often correlates with their VEGFR-2 inhibitory activity, suggesting that this is a primary mechanism of their anticancer effect. nih.gov

Compound AnalogueTargetIC50 against VEGFR-2Anti-angiogenic AssaysReference
Compound 3i (a 5-benzylidene-2,4-thiazolidenedione)VEGFR-20.5 μMCAM and zebrafish embryo assays nih.govresearchgate.net
Compound 22 (a 5-benzylidenethiazolidine-2,4-dione)VEGFR-20.079 μMIn vitro enzyme assay nih.gov

Inhibition of Lanosterol (B1674476) 14α-demethylase as an Antifungal Mechanism

Thiazolidin-4-one derivatives are recognized for their potential as antifungal agents, with a key mechanism of action being the inhibition of lanosterol 14α-demethylase (also known as CYP51). nih.gov This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.com Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. nih.gov

The inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol. nih.govnih.gov This leads to the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. nih.govmdpi.com The incorporation of these abnormal sterols alters the physical properties of the membrane, increasing its permeability and rigidity, which ultimately results in the arrest of fungal growth and cell death. nih.gov This mechanism is the basis for the antifungal activity of the widely used azole drugs, such as fluconazole (B54011) and ketoconazole. nih.gov

Molecular docking studies have been utilized to investigate how thiazolidin-4-one compounds interact with the active site of fungal CYP51. nih.gov These studies suggest that the thiazolidinone scaffold can effectively bind within the enzyme's active site, interfering with its catalytic function. The nitrogen and sulfur atoms within the heterocyclic ring can play a role in coordinating with the heme iron atom in the active site, a mechanism similar to that of azole antifungals. nih.govresearchgate.net The potential of these compounds as anti-Candida agents is thus linked to their ability to act as effective lanosterol 14α-demethylase inhibitors. nih.gov

MitoNEET Inhibition and Cellular Bioenergetics

Recent research has identified mitoNEET, an iron-sulfur protein located in the outer mitochondrial membrane, as a novel target for thiazolidinedione compounds. researchgate.net This discovery provides an alternative mechanism through which TZDs can influence mitochondrial function and cellular bioenergetics, independent of their effects on MPC or PPARγ.

MitoNEET is believed to play a role in regulating the oxidative capacity of mitochondria. researchgate.net The binding of TZD drugs like pioglitazone (B448) to mitoNEET suggests that this protein could be a mediator of some of the metabolic effects of this drug class. researchgate.net To explore this, a specific ligand named NL-1 was designed and synthesized to preferentially bind to a predicted site on the mitoNEET protein. researchgate.net

Functional studies with this mitoNEET-targeted ligand revealed direct effects on mitochondrial respiration. NL-1 was shown to uncouple isolated mitochondrial complex I respiration and inhibit state III (ADP-stimulated) respiration. researchgate.net This indicates that interaction with mitoNEET can directly modulate the electron transport chain. Furthermore, NL-1 demonstrated a protective effect in a cellular model of neurodegeneration by shielding human neuronal cells (SH-SY5Y) from cell death induced by rotenone, a complex I inhibitor. researchgate.net These findings establish mitoNEET as a viable target for designing compounds that can alter mitochondrial function and suggest that the bioenergetic effects of some TZDs may be, in part, mediated through their interaction with this protein. researchgate.net

Anticancer Mechanisms of Action

Thiazolidine-2,4-dione derivatives exhibit anticancer activity through multiple mechanisms, often involving the modulation of key cellular signaling pathways, induction of apoptosis, and cell cycle arrest. nih.govnih.govmdpi.com

A primary anticancer mechanism for some 3,5-disubstituted-thiazolidine-2,4-dione analogues is the dual inhibition of the Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways. nih.govnih.gov These two pathways are critical for cell proliferation, survival, and growth, and their dysregulation is a common feature of many cancers. By simultaneously blocking both cascades, these compounds can effectively inhibit cancer cell proliferation and induce cell death. nih.gov Western blot analyses have confirmed that the anti-proliferative activity of these compounds correlates with the blockade of these signaling pathways. nih.gov

In addition to interfering with signaling, these compounds are potent inducers of apoptosis (programmed cell death). nih.govmdpi.com Mechanistic studies in cancer cell lines like HepG2 show that active compounds can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio triggers the mitochondria-mediated apoptotic pathway. mdpi.com The induction of apoptosis is further evidenced by techniques such as AO/EB staining and annexin (B1180172) V-FITC/propidium iodide dual staining, which detect the characteristic morphological and membrane changes of apoptotic cells. mdpi.com Some derivatives have also been shown to increase the activity of executioner caspases, such as caspase-3, confirming the activation of the apoptotic cascade. dmed.org.ua

Furthermore, thiazolidine-2,4-dione derivatives can exert their anticancer effects by causing cell cycle arrest. nih.gov For example, certain analogues have been shown to arrest cancer cells in the S-phase or the G0/G1 phase of the cell cycle, thereby preventing them from proceeding to mitosis and inhibiting tumor growth. nih.govnih.gov This multi-targeted approach—inhibiting pro-survival signaling, inducing apoptosis, and halting cell cycle progression—underlies the potential of thiazolidine-2,4-diones as anticancer agents. nih.govjddt.in

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Oxidative stress, resulting from an imbalance between the production of free radicals (like reactive oxygen species, ROS) and the body's ability to counteract them, is implicated in the pathology of numerous diseases. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. The thiazolidine-2,4-dione scaffold and its phenolic derivatives have been investigated for their antioxidant and free radical scavenging capabilities. nih.govnih.govdntb.gov.ua

The primary mechanism of antioxidant action for these compounds is believed to be free radical scavenging through hydrogen atom transfer or electron transfer. nih.govdntb.gov.ua The presence of phenolic hydroxyl (-OH) groups on the benzylidene moiety is particularly important for this activity. nih.govfrontiersin.org Studies evaluating various TZD derivatives have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to quantify their antioxidant potential. nih.govnih.gov

Research has shown that polyphenolic TZD derivatives, especially those with hydroxyl groups in an ortho position to each other (a catechol-like structure), exhibit significantly higher antioxidant activity. nih.gov This structural feature enhances the compound's ability to donate a hydrogen atom and stabilize the resulting radical. nih.gov

Table 2: Antioxidant Activity of Selected Phenolic Thiazolidine-2,4-dione Derivatives

Compound Assay Activity Source
Compound 5f (Polyphenolic) DPPH Scavenging 89.61% nih.gov
Compound 5l (Polyphenolic) DPPH Scavenging 92.55% nih.gov
Compound 5b (Monophenolic) DPPH Scavenging Modest nih.gov

This table is interactive. Click on the headers to sort the data.

Preclinical Studies on 5 3 Hydroxybenzyl Thiazolidine 2,4 Dione and Analogues

In Vitro Biological Activity Assessments

Cell-Based Assays for PPARγ Activation (e.g., 3T3-L1 cells, HEK-293 cells, CV-1 cells)

Thiazolidine-2,4-diones are well-established as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. nih.govnih.gov In vitro studies using various cell lines are fundamental to characterizing this activity.

In studies with 3T3-L1 preadipocytes, TZD derivatives have been shown to induce differentiation into mature adipocytes, a process mediated by PPARγ activation. For instance, the analogue 5-(3,5-di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione (BTZD) was found to induce adipogenesis and promote PPARγ trans-activation in these cells. nih.gov This was demonstrated through its ability to increase the binding between PPARγ and the steroid receptor co-activator-1 (SRC-1). nih.gov Similarly, pioglitazone (B448), a commercial TZD drug, dose-dependently up-regulated PPARγ mRNA expression in postconfluent 3T3-L1 preadipocytes, arresting growth and promoting cellular hypertrophy. nih.gov These assays confirm the role of the TZD core in engaging the PPARγ signaling pathway, which is a primary mechanism for the antidiabetic effects associated with this class of compounds.

Table 1: Effect of Thiazolidinedione Analogues on PPARγ Activation in 3T3-L1 Cells

Compound Cell Line Assay Key Finding Reference
5-(3,5-di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione 3T3-L1 PPARγ-SRC-1 Binding Assay, Adipogenesis Assay Induced adipogenesis and increased binding between PPARγ and SRC-1. nih.gov

Enzyme Inhibition Assays (e.g., LOX, PTP1B, α-amylase, α-glucosidase, Tyrosinase, VEGFR-2, Topoisomerases)

Derivatives of 5-benzylidenethiazolidine-2,4-dione have demonstrated inhibitory activity against a wide array of enzymes implicated in various diseases.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, making it a target for type 2 diabetes treatment. Certain 5-(bromobenzylidene)thiazolidine-2,4-dione derivatives have shown moderate to high inhibitory activity against human recombinant PTP1B, with IC50 values in the low micromolar range. mdpi.comnih.gov For example, one analogue with a 2,3-dibromo-4,5-dimethoxybenzyl group exhibited an IC50 value of 0.86 µM. mdpi.comnih.gov

α-Glucosidase and α-Amylase: These intestinal enzymes are responsible for carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. nih.govkaust.edu.sa Studies have shown that various TZD analogues possess inhibitory activity against both α-glucosidase and α-amylase. nih.govkaust.edu.sa

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target in cancer therapy. plos.orgnih.gov Several novel TZD derivatives have been synthesized and tested as VEGFR-2 inhibitors. One such compound demonstrated potent anti-VEGFR-2 efficacy with an IC50 value of 0.079 µM. nih.gov Another study identified a TZD derivative with high cytotoxic effects against Caco-2 cells (IC50 = 1.5µM) that also targeted VEGFR-2. plos.org

Topoisomerases: Human topoisomerases I and II (hTopos) are vital enzymes for DNA replication and are established targets for anticancer drugs. nih.gov Hybrid molecules incorporating the TZD scaffold have been investigated as hTopo inhibitors. One such hybrid was found to inhibit both hTopo I and II, while others showed selective inhibition of hTopo II. nih.gov

Table 2: Enzyme Inhibitory Activity of Thiazolidinedione Analogues

Compound Class/Derivative Target Enzyme IC50 Value Reference
5-(Bromobenzylidene) TZD derivative PTP1B 8.34 µM mdpi.comnih.gov
5-(Bromobenzylidene) TZD with 2,3-dibromo-4,5-dimethoxybenzyl group PTP1B 0.86 µM mdpi.comnih.gov
TZD Derivative 22 VEGFR-2 0.079 µM nih.gov
TZD Derivative 14a VEGFR-2 Not specified, but potent anticancer agent plos.org
TZD-trimethoxybenzene-thiazole Hybrid 7e hTopo I & II Not specified, but activity demonstrated nih.gov

Antioxidant Potential Evaluation (e.g., DPPH radical scavenging)

The antioxidant capacity of phenolic TZD derivatives has been evaluated through various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. nih.govsemanticscholar.orgmdpi.com

In a study of newly synthesized phenolic TZD derivatives, compounds featuring biphenolic structures with hydroxyl groups in the ortho position relative to each other demonstrated the highest activity. nih.govmdpi.com Specifically, compounds designated 5f and 5l exhibited potent DPPH radical scavenging activity of 89.61% and 92.55%, respectively, which was comparable or superior to reference antioxidants. nih.govmdpi.com The presence of the phenolic moiety is a known pharmacophore for antioxidant activity, and its combination with the TZD core appears to yield compounds with significant free radical scavenging potential. nih.govmdpi.com

Table 3: DPPH Radical Scavenging Activity of Phenolic Thiazolidinedione Derivatives

Compound Scavenging Activity (%) Key Structural Feature Reference
5f 89.61% Biphenolic derivative nih.govmdpi.com
5l 92.55% Biphenolic derivative nih.govmdpi.com
5g 12.36% - nih.gov

| 5k | 18.13% | - | nih.gov |

Antimicrobial Activity Against Bacterial and Fungal Strains

The TZD scaffold has been used to develop novel agents with activity against a range of pathogenic microbes. scielo.brnih.gov Numerous studies have reported the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives and their subsequent evaluation against clinically relevant bacterial and fungal strains.

These compounds have shown significant activity primarily against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis. nih.govscielo.br Minimum inhibitory concentration (MIC) values against Gram-positive bacteria have been reported in the range of 2 to 16 µg/mL. nih.gov Some derivatives also exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

In terms of antifungal properties, TZD analogues have been tested against species like Candida maltosa, Aspergillus niger, Aspergillus fumigatus, and Candida albicans. scielo.brnih.govnanobioletters.com The presence of electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on the arylidene moiety has been shown to enhance the antimicrobial and antifungal activity spectrum. nih.gov

Table 4: Antimicrobial Activity of 5-Arylidene-Thiazolidinedione Analogues

Compound/Derivative Target Organism Activity Measurement Result Reference
Derivative 3j Staphylococcus aureus MIC 31.25 µg/mL scielo.br
Derivative 3f Staphylococcus aureus MIC 62.5 µg/mL scielo.br
General Derivatives Gram-positive bacteria MIC 2 - 16 µg/mL nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HL-60, K-562)

The TZD nucleus is considered a privileged scaffold for the development of anticancer agents, with derivatives showing antiproliferative activity through mechanisms such as apoptosis induction and cell cycle arrest. nih.govresearchgate.net Modifications, particularly at the 5-position of the ring, have yielded compounds with potent cytotoxic effects against a variety of human cancer cell lines. nih.gov

Derivatives have demonstrated significant activity against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. mdpi.comnih.govresearchgate.net For example, a series of novel TZD derivatives exhibited cytotoxic effects on MCF-7 cells with IC50 values ranging from 0.65 to 2.29 µM, which were superior to the reference drug sorafenib. nih.gov Several compounds in the same study also showed potent activity against HepG2 cells. nih.gov Other studies have reported TZD analogues with strong inhibitory effects against leukemia cell lines (K-562) and colon cancer cell lines (Caco-2). plos.orgnih.gov

Table 5: Antiproliferative Activity of Thiazolidinedione Analogues Against Cancer Cell Lines

Compound/Derivative Cell Line IC50 Value (µM) Reference
Derivative 24 MCF-7 2.29 ± 0.05 nih.gov
Derivative 24 HepG2 0.6 ± 0.02 nih.gov
Derivative 21 MCF-7 0.65 ± 0.02 nih.gov
Derivative 21 HepG2 0.84 ± 0.01 nih.gov
Derivative 14a Caco-2 1.5 plos.org
Derivative 14a HepG2 31.5 plos.org
Derivative 10a A549 85 plos.org

Mitochondrial Function Assays

Mitochondria are crucial for cellular energy and metabolism, and their dysfunction is implicated in numerous diseases. thermofisher.com Recent studies have explored the effects of TZD derivatives on mitochondrial functions.

A series of 5-benzylidenethiazolidine-2,4-diones were screened for their effect on mitochondrial respiration. nih.gov The study found that 5-benzylidenethiazolidine-2,4-diones were more potent inhibitors of mitochondrial respiration compared to their saturated 5-benzyl analogues. Specifically, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione were identified as being among the most effective compounds, with inhibitory effects comparable to UK5099, a known inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC). nih.gov These compounds showed weak effects on pathways utilizing other substrates, suggesting a degree of specificity for pyruvate-driven respiration. nih.gov

Related thioxo-thiazolidinone derivatives have also been shown to protect neurons from ischemic damage by improving mitochondrial function, including stabilizing the mitochondrial membrane potential. oncotarget.com These findings suggest that TZD analogues can modulate mitochondrial activity, representing a potential mechanism for their therapeutic effects in metabolic and neurodegenerative diseases. nih.govoncotarget.com

In Vivo Efficacy Studies in Animal Models

Studies in Drosophila melanogaster for Metabolic Changes and Longevity

The fruit fly, Drosophila melanogaster, serves as a valuable model organism for studying the effects of chemical compounds on metabolism and lifespan due to its relatively short life cycle and well-characterized genetic pathways. Research into the effects of thiazolidinedione derivatives has provided insights into their potential to modulate metabolic processes and extend lifespan.

While direct studies on 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione in Drosophila are not extensively documented in the available literature, research on analogous compounds offers pertinent information. For instance, studies on other 5-benzylidenethiazolidine-2,4-diones have demonstrated positive effects on the survival and lifespan of D. melanogaster. One related compound, when added to both standard and high-fat diets, completely reversed the negative effects of the high-fat diet on longevity and induced metabolic changes, suggesting an in vivo impact on mitochondrial function.

Furthermore, broader research on antioxidants in Drosophila has shown that certain compounds can reduce oxygen consumption rates and increase mean lifespan. For example, thiazolidine (B150603) carboxylic acid, a related heterocyclic compound, has been shown to prolong lifespan in flies, an effect that was paralleled by a reduction in the metabolic rate. nih.gov This suggests a potential mechanism whereby thiazolidine-based compounds might influence longevity through metabolic modulation.

Table 1: Effects of Thiazolidine Analogues on Drosophila melanogaster Lifespan and Metabolism
Compound/ClassModel SystemKey Findings
5-Benzylidenethiazolidine-2,4-dionesDrosophila melanogasterPositive effect on survival and lifespan. Reversed the negative effects of a high-fat diet on longevity.
Thiazolidine Carboxylic AcidDrosophila melanogasterLife-prolonging effect. Paralleled by a reduction in oxygen consumption rate. nih.gov

Animal Models for Metabolic Regulation (e.g., STZ-induced diabetic rats, BKS-db/db mice, KKAy mice)

Thiazolidine-2,4-diones are a well-established class of compounds with significant activity in regulating metabolic disorders, most notably type 2 diabetes. Their efficacy is often evaluated in various rodent models that mimic the human condition.

Streptozotocin (STZ)-Induced Diabetic Rats: This model is widely used to induce a diabetic state in rodents. While specific data for this compound is limited, studies on other thiazolidinedione derivatives have consistently shown significant reductions in blood glucose levels in STZ-induced diabetic rats. nih.govglobalresearchonline.netnih.gov For example, novel N-substituted thiazolidinedione derivatives have demonstrated a highly significant decrease in blood glucose levels when compared to control STZ-induced diabetic animals. globalresearchonline.net These studies often use established drugs like pioglitazone as a standard for comparison. globalresearchonline.netnih.gov

BKS-db/db Mice: These mice have a genetic mutation that leads to obesity, insulin resistance, and hyperglycemia, making them a relevant model for type 2 diabetes. Research on a novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a class to which thiazolidinediones belong, demonstrated that treatment in db/db mice reduced blood glucose to normal levels and enhanced insulin-stimulated glucose uptake in cardiomyocytes. nih.gov

KKAy Mice: This is another genetic model of type 2 diabetes. Studies on novel thiazolidinedione derivatives, such as DN-108, have shown potent effects in KKAy mice. Oral administration of DN-108 for several consecutive days improved hyperglycemia, hypertriglyceridemia, and hyperinsulinemia. nih.gov Specifically, it potently decreased serum glucose levels compared to the standard drug troglitazone. nih.gov

Table 2: Efficacy of Thiazolidinedione Analogues in Rodent Models of Metabolic Regulation
Compound/ClassAnimal ModelKey Metabolic Effects
N-substituted Thiazolidinedione DerivativesSTZ-induced diabetic ratsSignificant decrease in blood glucose levels. globalresearchonline.net
Thiazolidinedione-based hybridsSTZ-induced diabetic ratsSignificant reduction in blood glucose levels. nih.gov
Novel PPARγ AgonistBKS-db/db miceReduction of blood glucose to normal levels; Enhanced insulin-stimulated glucose uptake. nih.gov
DN-108 (Thiazolidinedione derivative)KKAy miceImproved hyperglycemia, hypertriglyceridemia, and hyperinsulinemia; Potently decreased serum glucose. nih.gov

In Vivo Antimicrobial Activity Evaluations

While numerous studies have documented the in vitro antimicrobial and antifungal activities of 5-arylidene-thiazolidine-2,4-dione derivatives, there is a notable scarcity of published in vivo evaluations for these compounds, including this compound. nih.govscielo.br In vitro studies have shown that these derivatives are active against various microorganisms, particularly Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.gov Some derivatives have also demonstrated promising antifungal activity against strains like Candida albicans. nih.gov However, the translation of these in vitro findings to in vivo efficacy remains an area requiring further investigation.

Antiedematogenic Effects in Preclinical Models

The anti-inflammatory potential of thiazolidinedione derivatives has been explored in preclinical models of edema. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory and antiedematogenic activity. creative-biolabs.com

Studies on various thiazolidinedione derivatives have demonstrated their ability to attenuate the edematous response in this model. For instance, certain thiazolidine derivatives administered intraperitoneally before carrageenan injection significantly attenuated the resulting thermal hyperalgesia and mechanical allodynia, which are associated with the inflammatory and edematous response. researchgate.netnih.gov One study on novel 5-benzylidene thiazolidinones investigated their anti-inflammatory potential in a carrageenan-induced mouse air-pouch model, indicating that this class of compounds is being actively explored for its anti-inflammatory properties. researchgate.net Another study on N-tryptophyl-5-benzylidene-2,4-thiazolidinedione derivatives showed significant antiedematogenic activity against carrageenan-induced paw edema. researchgate.net Although these findings are for related structures, they suggest that this compound may also possess similar anti-inflammatory and antiedematogenic properties, though direct experimental evidence is needed to confirm this.

Table 3: Antiedematogenic Effects of Thiazolidinedione Analogues in Preclinical Models
Compound/ClassPreclinical ModelKey Findings
Thiazolidine DerivativesCarrageenan-induced inflammatory pain in miceAttenuated carrageenan-induced thermal hyperalgesia and mechanical allodynia. researchgate.netnih.gov
(5Z,E)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dioneCarrageenan-induced mouse air-pouch modelInvestigated for anti-inflammatory potential. researchgate.net
N-tryptophyl-5-benzylidene-2,4-thiazolidinedione derivativesCarrageenan-induced paw edema in ratsVerified antiedematogenic activity. researchgate.net

Computational and in Silico Approaches to 5 3 Hydroxybenzyl Thiazolidine 2,4 Dione Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione, might interact with a protein target at the atomic level.

While specific docking studies for this compound against Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Protein Tyrosine Phosphatase 1B (PTP1B) are not extensively detailed in publicly available literature, numerous studies on closely related 5-benzylidenethiazolidine-2,4-dione derivatives provide a strong predictive framework for its likely interactions.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): Thiazolidinediones are a well-known class of PPARγ agonists. researchgate.net Docking studies on various derivatives reveal a conserved binding mode. The thiazolidine-2,4-dione head group is essential for activity, typically forming hydrogen bonds with key residues in the receptor's ligand-binding domain, such as Serine, Histidine, and Tyrosine. semanticscholar.org For instance, studies on 5-(4-hydroxybenzylidene) derivatives show interactions within the PPARγ active site. researchgate.netnih.gov It is predicted that the 3-hydroxy group on the benzylidene ring of this compound would also be involved in forming crucial hydrogen bond interactions, thereby anchoring the ligand within the binding pocket and contributing to its binding affinity. The binding energies for various substituted benzylidene-thiazolidinediones against PPARγ have been reported in ranges from -5.021 to -8.558 kcal/mol, indicating a high potential for interaction. nih.gov

Target ReceptorKey Interacting Residues (Predicted for TZD class)Range of Reported Binding Affinities (kcal/mol) for TZD Derivatives
PPARγ Ser, His, Tyr-5.0 to -8.6 nih.gov
PTP1B Cys215, Arg221, Asp181, Gln262Up to -7.4 researchgate.net

Lipoxygenase (LOX): Specific molecular docking studies have been performed on 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione for its inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammatory pathways. These in silico analyses aimed to understand the structural basis of its inhibitory action. The docking results revealed that the compound fits well into the enzyme's active site.

The thiazolidine-2,4-dione moiety was found to form significant interactions with key residues. The 3-hydroxy group on the benzylidene ring played a crucial role by forming a hydrogen bond with an amino acid residue in the active site, which is critical for stabilizing the ligand-enzyme complex. Furthermore, the aromatic ring participated in hydrophobic interactions with nonpolar residues, further anchoring the compound in the binding pocket. These combined interactions are believed to be responsible for its observed inhibitory effect on LOX. nih.gov

Lanosterol (B1674476) 14α-demethylase: Lanosterol 14α-demethylase is a crucial enzyme in ergosterol (B1671047) biosynthesis in fungi, making it a common target for antifungal agents. nih.govneuroquantology.com While direct molecular docking studies of this compound with this enzyme are not documented, the general methodology involves docking potential inhibitors into the active site containing a heme cofactor. neuroquantology.com Successful inhibitors typically coordinate with the heme iron and form hydrogen bonds and hydrophobic interactions with surrounding residues, such as Tyrosine and Cysteine. nih.govresearchgate.net The potential of the thiazolidinedione scaffold to interact with this enzyme would depend on its ability to favorably occupy the binding cavity and interact with these key residues.

Target EnzymeKey Interactions for this compoundBinding Affinity (kcal/mol)
Lipoxygenase (LOX) Hydrogen bonding via 3-OH group, Hydrophobic interactionsData not specified nih.gov
Lanosterol 14α-demethylase No specific data availableNo specific data available

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. They provide valuable information on the stability of ligand-protein complexes and can reveal dynamic conformational changes that occur upon ligand binding.

Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. Studies on similar compounds have shown stable RMSD trajectories, validating their binding mode. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Binding of a ligand is expected to reduce the fluctuation of residues within the active site, indicating a stable interaction.

MD simulations also allow for the observation of subtle conformational changes in the protein upon ligand binding. For example, the binding of an agonist to PPARγ is known to induce a conformational change that stabilizes the receptor in an active state. nih.gov Simulations can track these changes and analyze the dynamics of hydrogen bonds and other interactions over time. A stable complex is often characterized by persistent hydrogen bonds between the ligand and key active site residues throughout the simulation. nih.gov For a potential PTP1B inhibitor, MD simulations would confirm whether the compound remains securely lodged in the active site, thereby ensuring sustained inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on series of 5-benzylidenethiazolidine-2,4-dione derivatives to understand the structural features that govern their activity against targets like PTP1B, PPARγ, and LOX. nih.govnih.govmdpi.commdpi.com These models are built using molecular descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

A 2D-QSAR model developed for PTP1B inhibitors based on 5-(substituted benzylidene)thiazolidine-2,4-diones successfully predicted the inhibitory activity with a high correlation coefficient (R²) of 0.942. mdpi.com Such models indicate that the nature and position of substituents on the benzylidene ring are critical for activity. For instance, descriptors related to molecular shape, connectivity, and electronic properties often feature prominently in the final QSAR equations. mdpi.comjmaterenvironsci.com

In a study that included 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione as part of a dataset for LOX inhibition, the resulting QSAR model helped to identify key structural requirements for activity. nih.gov The presence of a hydroxyl group, as in the 3-hydroxy derivative, can contribute favorably to activity by influencing descriptors related to hydrogen bonding capacity and polarity. The insights gained from these QSAR models are invaluable for guiding the design of new derivatives with potentially improved potency and selectivity.

QSAR Study TargetKey Findings for 5-benzylidenethiazolidine-2,4-dione classRelevance of 3-Hydroxy Group
PTP1B Inhibition Activity is influenced by 10 distinct structural patterns on the benzylidene ring. mdpi.comThe position and electronic nature of the -OH group affect key molecular descriptors.
Antihyperglycemic Activity (PPARγ) Triglyceride lowering activity and LogP (hydrophobicity) are important descriptors. nih.govThe -OH group impacts hydrophobicity and potential for hydrogen bonding.
LOX Inhibition Structural features of the benzylidene moiety are key determinants of inhibitory activity. nih.govThe 3-OH group is a specific feature contributing to the overall descriptor values in the model.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern medicinal chemistry. For thiazolidine-2,4-dione derivatives, QSAR studies have been instrumental in establishing a mathematical correlation between the physicochemical properties of the molecules and their biological activities, such as antihyperglycemic or anticancer effects. ijprajournal.comnih.gov

The development of a QSAR model involves a series of steps:

Data Set Selection: A series of TZD analogues with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical properties) are calculated for each molecule in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates the descriptors to the biological activity. jmaterenvironsci.com

Validation: The model's predictive power is rigorously tested to ensure its reliability for forecasting the activity of new, unsynthesized compounds. ijprajournal.com

These models provide crucial insights into how structural modifications, such as the placement of the hydroxyl group on the benzyl (B1604629) ring, can influence the therapeutic efficacy of the compound. ijprajournal.com

Model ParameterDescriptionRole in Prediction
Dependent Variable The biological activity being measured (e.g., IC50, MIC).The output or prediction of the model.
Independent Variables Calculated molecular descriptors (e.g., LogP, Molar Refractivity).The structural and physicochemical inputs that determine the activity.
Regression Equation A mathematical formula linking the descriptors to the activity.The core of the predictive model, used to estimate activity for new compounds.
Statistical Metrics (R², Q²) Coefficients that measure the model's accuracy and predictive power.Used to validate the reliability and robustness of the generated QSAR model.

Identification of Key Molecular Descriptors

The predictive power of a QSAR model is entirely dependent on the molecular descriptors used in its construction. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For the thiazolidine-2,4-dione class of compounds, studies have identified several descriptors as being critical for their biological activity. nih.govjmaterenvironsci.com

Key descriptors often fall into several categories:

Topological Descriptors: These relate to the connectivity and branching of atoms within the molecule.

Thermodynamic Descriptors: Properties such as LogP (lipophilicity) are crucial as they govern how a molecule might cross biological membranes. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and atomic charges, which influence how the molecule interacts with biological targets.

For instance, research on TZD analogues has shown that triglyceride-lowering activity and LogP are important descriptors for predicting antihyperglycemic effects, highlighting the importance of both metabolic effects and lipophilicity. nih.gov

Descriptor ClassExample DescriptorSignificance in Biological Activity
Thermodynamic LogP (Partition Coefficient)Influences absorption and distribution by affecting the molecule's ability to cross cell membranes. nih.gov
Topological Connectivity Indices (e.g., Chi indices)Relates the molecular structure and branching to its interaction with a receptor binding pocket. ijprajournal.com
Structural Molar Refractivity (MR)Describes the volume occupied by the molecule, which is important for receptor fit.
Electronic Dipole MomentAffects the orientation of the molecule as it approaches a polar receptor site.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net For a series of active molecules like thiazolidine-2,4-dione derivatives, a pharmacophore model serves as a 3D template for designing new, potentially more potent compounds.

A typical pharmacophore model for TZD derivatives might include features such as:

Hydrogen Bond Acceptors (A): The carbonyl oxygens of the thiazolidine-2,4-dione ring are key hydrogen bond acceptors.

Hydrogen Bond Donors (D): The N-H group of the thiazolidine-2,4-dione ring acts as a crucial hydrogen bond donor.

Aromatic Rings (R): The benzyl group serves as a hydrophobic or aromatic feature, essential for certain receptor interactions. monash.eduresearchgate.net

For this compound, the hydroxyl group on the benzyl ring could also function as an additional hydrogen bond donor or acceptor, potentially enhancing its binding affinity to a target protein. Studies on similar compounds have resulted in six-point pharmacophore models, emphasizing the importance of multiple aromatic and hydrogen-bonding features for high-affinity binding. monash.eduresearchgate.net

Density Functional Theory (DFT) Investigations for Chemical Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. biointerfaceresearch.com For compounds like this compound, DFT calculations provide deep insights into their chemical behavior at the electronic level. tandfonline.comnih.gov

Key parameters calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map is invaluable for predicting how the molecule will interact with a biological receptor. nih.govnih.gov

These investigations help explain the stability of the compound and predict which parts of the molecule are most likely to be involved in chemical reactions or intermolecular interactions with a biological target. nih.gov

DFT ParameterDefinitionImplication for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. tandfonline.com
MEP Map A 3D map of the electrostatic potential on the molecular surface.Identifies regions likely to engage in hydrogen bonding or other electrostatic interactions with a receptor. nih.gov

In Silico Prediction of Biological Activity Spectrum (e.g., PASS)

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known biologically active compounds. researchgate.net This allows for a rapid screening of the potential therapeutic applications and possible side effects of a molecule like this compound.

The PASS algorithm provides a list of potential biological activities, each with a corresponding probability score:

Pa (Probability to be active): The probability that the compound possesses the given activity.

Pi (Probability to be inactive): The probability that the compound does not possess the given activity.

A compound is considered a promising candidate for a particular activity if its Pa value is significantly higher than its Pi value. For the thiazolidine-2,4-dione scaffold, PASS predictions often suggest a wide range of activities, including antidiabetic, anti-inflammatory, and anticancer properties, providing valuable direction for subsequent experimental validation. researchgate.net

Development of Novel Analogues and Hybrid Compounds Based on Thiazolidinedione Scaffold

Exploration of Substitutions at Nitrogen (N-3) and Carbon (C-5) Positions

The modification of the thiazolidine-2,4-dione ring at the N-3 and C-5 positions is a primary strategy for diversifying its biological profile. The availability of these sites for substitution makes the TZD scaffold a highly utilized and versatile moiety in drug design. nih.gov

Substitutions at the C-5 position are commonly achieved through Knoevenagel condensation, reacting the thiazolidine-2,4-dione core with various aromatic aldehydes. sphinxsai.comnih.gov This reaction typically yields 5-arylidene-thiazolidine-2,4-diones. nih.govnih.gov The nature of the substituent on the aromatic ring attached at the C-5 position plays a crucial role in the compound's activity. For instance, studies have shown that specific substitutions can lead to potent inhibitory effects on enzymes like aldose reductase. nih.gov

The N-3 position of the thiazolidinedione ring is another critical site for chemical modification. The absence of a signal corresponding to the NH proton in 1H NMR spectra confirms the successful N-substitution. nih.gov Introducing different functional groups at this position can significantly influence the compound's therapeutic properties. For example, incorporating moieties like benzothiazole or nitro phenacyl at the N-3 position has been explored to generate hybrid candidates with enhanced biological activities. nih.gov Chemical modification at the N-3 position has been shown to have an essential influence on the antitumor activity of thiazolidinone derivatives. nih.gov

Hybrid Compounds Incorporating Other Pharmacophores

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to develop new therapeutic agents with improved potency and potentially multi-target activity. rsc.orgnih.gov The thiazolidinedione scaffold has been successfully hybridized with various other biologically active heterocyclic systems.

The combination of thiazolidinedione and 1,3,4-oxadiazole moieties has been investigated to create hybrid compounds with enhanced biological potential. rsc.org Researchers have synthesized libraries of these hybrids and evaluated them for various activities, including as anticancer and antidiabetic agents. nih.govnih.gov

In one study, a series of thiazolidinedione-1,3,4-oxadiazole hybrids were synthesized and tested as inhibitors of thymidylate synthase (TS), a key enzyme in DNA biosynthesis and a target for cancer therapy. nih.govresearchgate.net Two compounds from this series demonstrated significantly higher cytotoxicity against MCF-7 and HCT-116 cancer cell lines compared to the standard drug 5-Fluorouracil. nih.gov These compounds also showed potent inhibition of the TS enzyme, with IC₅₀ values of 1.67 µM and 2.21 µM. nih.govresearchgate.net

Another series of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives were synthesized and assessed for their potential as antidiabetic agents by evaluating their α-amylase and α-glucosidase inhibitory activity. rsc.orgnih.gov Several of these hybrids displayed potent inhibition against both enzymes, with IC₅₀ values in the micromolar range, suggesting their potential for development as a new class of antidiabetic agents. nih.gov

Research Findings on Thiazolidinedione-Oxadiazole Hybrids
Hybrid TypeTargetKey FindingsReference
Thiazolidinedione-1,3,4-oxadiazoleThymidylate Synthase (Anticancer)Compound 9 showed an IC₅₀ of 1.67 µM against TS. It was 4.5 times more active than 5-Fluorouracil against the MCF-7 cell line. nih.govresearchgate.net
Thiazolidinedione-1,3,4-oxadiazoleThymidylate Synthase (Anticancer)Compound 10 showed an IC₅₀ of 2.21 µM against TS. It was 4.4 times more active than 5-Fluorouracil against the MCF-7 cell line. nih.govresearchgate.net
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dionesα-amylase and α-glucosidase (Antidiabetic)Compounds 5a, 5b, and 5j were found to be potent inhibitors of both enzymes, with IC₅₀ values ranging from 17.21 µM to 18.42 µM. nih.gov

Hybrids combining the thiazolidinedione scaffold with umbelliferone (a natural coumarin) have been synthesized and evaluated as potent inhibitors of mushroom tyrosinase, an enzyme involved in hyperpigmentation. ijpras.com These hybrids demonstrated greater inhibitory activity on both monophenolase and diphenolase actions of tyrosinase compared to the constituent thiazolidinedione molecules alone. ijpras.com

The most effective compounds were umbelliferone-thiazolidinedione hybrids that featured a 4- or 3-hydroxyphenyl group at the C-5 position of the thiazolidinedione ring. ijpras.com The presence of the umbelliferone moiety was found to be crucial for increasing the inhibitory activity of the thiazolidinedione core. ijpras.com

Tyrosinase Inhibitory Activity of Thiazolidinedione-Umbelliferone Hybrids
CompoundMonophenolase IC₅₀ (µM)Diphenolase IC₅₀ (µM)Reference
Hybrid with 3-hydroxyphenyl at C-50.351.63 ijpras.com
Hybrid with 4-hydroxyphenyl at C-50.170.25 ijpras.com

The hybridization of quinazolinone and thiazolidinone scaffolds has led to the development of compounds with significant antimicrobial properties. nih.gov Due to the wide range of pharmacological activities associated with the quinazoline/quinazolinone scaffold, its combination with other bioactive pharmacophores is a promising strategy for creating potent new drug candidates. nih.gov

In one study, quinazolinone-thiazolidinone hybrids were designed and evaluated for their anti-tubercular and antimicrobial potential. nih.gov Certain compounds with specific substitutions (chloro and nitro groups) were found to be active against the Gram-positive bacterium Staphylococcus aureus with MIC values of 6.25 and 3.12 μg/mL, respectively. Other derivatives showed good activity against the Gram-negative bacterium Escherichia coli, with an MIC of 3.12 μg/mL. nih.gov More recently, a novel hybrid, (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione, was designed as a potential modulator of PPARγ for antidiabetic applications. This compound demonstrated a significant reduction in blood glucose levels and was found to be safer on the liver compared to the standard drug Pioglitazone (B448). nih.gov

New hybrids incorporating both thiazole and thiazolidinedione rings have been synthesized and assessed for their in-vitro antimicrobial activity against various fungal and bacterial strains. nih.gov The structures of these compounds were confirmed using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR. nih.gov

Several of the synthesized thiazole-thiazolidinedione hybrids exhibited promising inhibitory activity against selected fungal strains and Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. nih.gov Molecular docking studies predicted that these derivatives bind effectively to the ATP-binding pocket of the active site protein in E. coli. nih.gov This approach of creating thiazole-thiazolidinedione hybrids is considered an interesting strategy for designing novel antimicrobial agents. nih.gov

The combination of pyrazole and thiazolidinone moieties has resulted in hybrid molecules with promising anticancer and antidiabetic activities. mdpi.comresearchgate.net Pyrazole and its derivatives are known to possess a wide range of pharmacological effects, making them an attractive partner for the thiazolidinedione scaffold. researchgate.net

A series of 4-thiazolidinone-pyrazole hybrids were synthesized and screened for their anticancer properties. Two compounds from this series exhibited potent activity against the MDA-MB-231 breast cancer cell line, with IC₅₀ values of 24.6 µM and 29.8 µM. mdpi.com Another study focused on new pyrazole-based 4-thiazolidinone hybrids linked via a piperazine moiety, which were identified as promising and selective inhibitors of VEGFR2 tyrosine kinase. Several of these derivatives were found to be highly active against the HepG-2 cancer cell line, with IC₅₀ values as low as 0.03 µM. mdpi.com

Additionally, novel 5-pyrazoline substituted 4-thiazolidinones have been synthesized and evaluated for anticancer activity. nih.gov Two compounds, in particular, demonstrated significant sensitivity toward leukemia cell lines, with GI₅₀ values ranging from 1.64 to 4.58 μM. nih.gov

Biological Activity of Thiazolidinedione-Pyrazole Hybrids
Hybrid StructureTarget/ActivityKey FindingsReference
4-Thiazolidinone-pyrazole hybrid (Compound 33)Anticancer (MDA-MB-231 cell line)IC₅₀ = 24.6 µM mdpi.com
4-Thiazolidinone-pyrazole hybrid (Compound 34)Anticancer (MDA-MB-231 cell line)IC₅₀ = 29.8 µM mdpi.com
Pyrazole-based 4-thiazolidinone with piperazine linker (Compound 38)Anticancer (HepG-2 cell line), VEGFR2 inhibitorIC₅₀ = 0.03 µM mdpi.com
5-Pyrazoline substituted 4-thiazolidinone (Compound 4d)Anticancer (Leukemia cell lines)GI₅₀ range = 2.12–4.58 μM nih.gov
5-Pyrazoline substituted 4-thiazolidinone (Compound 4f)Anticancer (Leukemia cell lines)GI₅₀ range = 1.64–3.20 μM nih.gov

Rational Design of Derivatives for Enhanced Selectivity and Potency

The thiazolidine-2,4-dione (TZD) scaffold has proven to be a versatile template in medicinal chemistry, amenable to structural modifications to achieve enhanced selectivity and potency for a variety of biological targets. The rational design of derivatives of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione focuses on strategic structural alterations to optimize interactions with specific enzymes or receptors, thereby improving therapeutic efficacy and minimizing off-target effects. Key areas for modification include the 3-hydroxyphenyl moiety, the thiazolidinone core, and the N-3 position of the heterocyclic ring.

Structure-activity relationship (SAR) studies are fundamental to the rational design of more effective therapeutic agents. For this compound and its analogues, SAR studies have elucidated the critical role of various structural features in determining their biological activity.

The substitution pattern on the benzylidene ring at the 5-position of the thiazolidine-2,4-dione core is a key determinant of potency and selectivity. For instance, in the context of tyrosinase inhibitors, the position and nature of hydroxyl and methoxy groups on the phenyl ring significantly influence inhibitory activity. A study on a series of 5-(substituted benzylidene)thiazolidine-2,4-diones revealed that compounds with specific hydroxylation and methoxylation patterns exhibited potent tyrosinase inhibition. nih.govresearchgate.net For example, the analogue (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione was found to be a more potent tyrosinase inhibitor than the commonly used kojic acid. nih.govresearchgate.net This suggests that the presence and positioning of hydrogen-bonding donors and acceptors on the phenyl ring are crucial for interaction with the enzyme's active site. nih.govresearchgate.net

Furthermore, the electronic properties of the substituents on the benzylidene moiety can impact activity. In the development of antimicrobial agents, it has been observed that electron-withdrawing groups such as nitro (NO2) and halogens (Cl, F, Br) on the phenyl ring can enhance the lipophilic character of the molecule. researchgate.net This increased lipophilicity is thought to facilitate the passage of the compound across the microbial cell membrane, leading to improved antimicrobial efficacy. researchgate.net

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the case of this compound, the hydroxyl group on the phenyl ring is a key functional group that can participate in hydrogen bonding with biological targets.

One approach to enhance selectivity and potency is to explore bioisosteric replacements for the hydroxyl group. For example, replacing the hydroxyl group with other hydrogen bond donors or acceptors, such as an amino group (NH2), a thiol group (SH), or a carboxylic acid group (COOH), could alter the binding affinity and selectivity for a particular target.

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. This strategy has been successfully applied to the thiazolidine-2,4-dione scaffold.

For instance, hybrid molecules incorporating the thiazolidine-2,4-dione moiety with other biologically active heterocycles, such as 1,3,4-oxadiazole, have been synthesized and evaluated for their antidiabetic potential. ijpsnonline.com The rationale behind this approach is that the resulting hybrid may interact with multiple targets or exhibit synergistic effects, leading to improved therapeutic outcomes. In the context of this compound, hybridization with other known enzyme inhibitors or receptor ligands could lead to the development of novel derivatives with enhanced selectivity and potency.

Computer-aided drug design (CADD) plays a crucial role in the rational design of novel derivatives. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes of this compound analogues with their biological targets.

Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a protein. For example, docking studies of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives with tyrosinase have helped to elucidate the key interactions responsible for their inhibitory activity. nih.govresearchgate.net These studies can guide the design of new derivatives with improved binding characteristics.

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of virtual compounds and prioritize them for synthesis and biological evaluation. nih.gov For instance, a QSAR study on thiazolidinedione derivatives as lipoxygenase inhibitors identified specific molecular properties that are important for their inhibitory activity. nih.gov

Future Research Directions and Therapeutic Potential

Identification of Novel Molecular Targets for 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione

While many thiazolidinediones are known to exert their effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism, the exploration of alternative molecular targets is a burgeoning area of research. encyclopedia.pubresearchgate.net For this compound, future investigations should aim to identify novel binding partners to broaden its therapeutic applications.

A promising avenue of inquiry is the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC). Studies on structurally similar compounds, such as 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione, have shown significant inhibitory effects on mitochondrial respiration, comparable to the established MPC inhibitor UK5099. nih.gov Given these findings, it is critical to investigate whether this compound also targets the MPC. Such an interaction could have profound implications for treating metabolic diseases and certain cancers that rely on mitochondrial metabolism.

Furthermore, computational and in silico studies can accelerate the identification of other potential targets. Molecular docking simulations against a panel of enzymes implicated in metabolic disorders, such as protein-tyrosine phosphatase 1B (PTP1B), α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4), could reveal previously unknown interactions. nih.govresearchgate.net For example, computational screening of 5-(3-nitro-arylidene)-thiazolidine-2,4-dione suggested that Epidermal Growth Factor Receptor (EGFR) could be a potential target, highlighting the utility of these approaches in generating new hypotheses for TZD derivatives. biointerfaceresearch.com

Table 1: Potential Molecular Targets for Thiazolidinedione Derivatives

Target Potential Therapeutic Area Rationale for Investigation
Mitochondrial Pyruvate Carrier (MPC) Metabolic Diseases, Cancer Close analogues show inhibitory activity. nih.gov
Protein-Tyrosine Phosphatase 1B (PTP1B) Diabetes, Obesity Known target for other TZD-based multi-target agents. nih.govresearchgate.net
α-Glucosidase & α-Amylase Diabetes Inhibition slows carbohydrate digestion and glucose absorption. nih.govresearchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Diabetes A target for multi-target TZD antidiabetic agents. nih.govresearchgate.net

Optimization Strategies for Lead Compounds

Once a lead compound like this compound demonstrates promising activity, optimization strategies are crucial for enhancing its potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, systematically altering the molecule's structure to improve its therapeutic profile. researchgate.netbohrium.com

Key optimization strategies would involve:

Modification of the Benzyl (B1604629) Ring: The position and nature of substituents on the phenyl ring are critical for activity. The 3-hydroxy group of the target compound could be moved to the 2- or 4-position, or additional substituents (e.g., methoxy, chloro, nitro groups) could be introduced to probe their effect on target binding and biological activity. researchgate.netnih.gov

Substitution at the N-3 Position: The nitrogen atom at position 3 of the TZD ring is a common site for modification. nih.gov Introducing different functional groups can alter the compound's physicochemical properties and target interactions. For instance, in the optimization of a (Z)-5-(4-hydroxy-3-methoxybenzylidene) derivative, the N-3 position was modified with various building blocks to enhance its multi-target inhibitory potential. nih.govresearchgate.netbohrium.com

Creation of Hybrids: A multi-target design strategy involves creating hybrid molecules that combine the TZD scaffold with other pharmacophores. researchgate.net This approach aims to engage multiple pathways simultaneously, which can be particularly effective for complex diseases like diabetes. researchgate.netbohrium.com

Predictive docking studies can guide these synthetic efforts, allowing researchers to prioritize modifications most likely to improve binding affinity to the desired molecular target. researchgate.net

Exploration of Broader Biological Activities and Mechanistic Understanding

The TZD scaffold is associated with a wide spectrum of biological activities beyond its well-known antidiabetic effects. sysrevpharm.org Future research on this compound should systematically screen for a broader range of pharmacological properties.

Potential Activities to Investigate:

Antimicrobial and Antifungal Activity: Various 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govnih.govscielo.br The mechanism may involve increased lipophilicity, allowing the compound to cross microbial membranes and inhibit cell wall synthesis. scielo.br

Anticancer Activity: Numerous TZD derivatives have shown antiproliferative effects against various cancer cell lines, including breast, lung, and leukemia cells. nih.govnih.gov Potential mechanisms include the induction of apoptosis and cell cycle arrest. nih.gov

Antioxidant and Anti-inflammatory Properties: The TZD nucleus is known to be part of molecules with significant antioxidant profiles. biointerfaceresearch.comnih.gov Investigating the ability of this compound to scavenge free radicals or modulate inflammatory pathways could reveal its potential for treating conditions associated with oxidative stress and inflammation.

A deeper mechanistic understanding is required to complement these screening efforts. For any observed activity, it will be crucial to elucidate the underlying molecular pathways. For example, if antimicrobial effects are confirmed, studies should identify the specific bacterial or fungal targets. If anticancer activity is observed, investigations into its effects on cell signaling, apoptosis, and cell cycle regulation would be necessary.

Comparative Studies with Other Thiazolidinedione Derivatives

To establish the unique therapeutic potential of this compound, it is essential to conduct comparative studies with other well-characterized TZD derivatives. These studies provide context for its potency, selectivity, and potential advantages.

Key comparators should include:

Positional Isomers: Direct comparison with 5-(2-Hydroxybenzyl)thiazolidine-2,4-dione and 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione would clarify the importance of the hydroxyl group's position on the benzyl ring for activity at specific targets. Studies on other benzylidene TZDs have already shown that the substitution pattern significantly impacts biological effects. nih.gov

Clinically Used Glitazones: Benchmarking against established drugs like Pioglitazone (B448) and Rosiglitazone (B1679542) is crucial, particularly for antidiabetic and metabolic activities. sphinxsai.com This would help determine if the novel compound offers an improved efficacy or a different safety profile.

Derivatives with Other Substitutions: Comparing the 3-hydroxy derivative with analogues bearing different functional groups (e.g., methoxy, nitro, halo) on the benzyl ring can provide valuable SAR data and highlight the specific contribution of the hydroxyl group to the compound's biological profile. researchgate.netnih.gov

These comparative analyses, conducted across various assays for different biological activities, will be instrumental in defining the specific niche and therapeutic promise of this compound within the broader class of thiazolidinedione compounds.

Q & A

Q. What are the standard synthetic routes for 5-(3-hydroxybenzyl)thiazolidine-2,4-dione and its derivatives?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation of thiazolidine-2,4-dione with substituted benzaldehydes. For example, aldehyde (III) reacts with thiazolidine-2,4-dione (IV) in solvents like 2-methoxyethanol, DMF, or DMSO to form a 5-arylidene intermediate, which is then reduced using H₂/Pd-C or cyclohexene to yield the 5-benzyl derivative . Further functionalization (e.g., fluorobenzyl chloride coupling) is achieved using NaH/KH in DMF or NMP. Purification involves recrystallization or column chromatography, with yields >85% .

Q. How are thiazolidine-2,4-dione derivatives characterized structurally?

  • Methodological Answer : Characterization relies on spectral and analytical techniques:
  • 1H/13C NMR : Chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 170–175 ppm for carbonyl groups) confirm substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₉NO₃S: 224.0321; observed: 224.0325) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., Z/E isomerism in 5-ethylidene analogs) .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Antidiabetic : Glucose uptake assays in L6 myocytes or 3T3-L1 adipocytes .
  • Anticancer : MTT assays in HepG2.2.15 (HBV replication) or AsPC-1 (pancreatic cancer) cells, with IC₅₀ values calculated .
  • Enzyme inhibition : Fluorescence-based assays for PPARγ or glutaminase (GLS1) activity, using rosiglitazone or BPTES as controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of thiazolidinedione derivatives?

  • Methodological Answer :
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the 3-hydroxybenzyl position enhance PPARγ binding (Kd ~40 nM for BRL49653) .
  • Heterocyclic modifications : Piperazine or pyrrolidine substitutions improve hepatoprotective activity (e.g., compound 4i: 96% yield, IC₅₀ = 1.2 µM against HBV) .
  • Docking studies : Use AutoDock Vina to model interactions with IGF-1R (PDB: 3NW6) or PPARγ (PDB: 2PRG). Hydrophobic pockets favor 5-benzylidene moieties .

Q. What computational strategies validate thiazolidinedione derivatives as drug candidates?

  • Methodological Answer :
  • ADMET prediction : SwissADME calculates logP (<5), TPSA (<140 Ų), and bioavailability scores. Derivatives violating Lipinski’s rules are excluded .
  • Molecular dynamics (MD) : Simulate binding stability (e.g., RMSD <2 Å over 100 ns for GLS1 inhibitors) .
  • QSAR models : CoMFA/CoMSIA correlate steric/electronic descriptors with IC₅₀ (e.g., R² >0.8 for VEGFR-2 inhibitors) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Comparative assays : Retest compounds under standardized conditions (e.g., 10% FBS in DMEM, 48-h incubation) .
  • Meta-analysis : Pool data from >5 studies (e.g., antidiabetic vs. anticancer activities) using fixed/random-effects models.
  • Mechanistic deconvolution : CRISPR knockouts (e.g., GLS1−/− cells) confirm target specificity .

Q. What in vivo models assess efficacy and toxicity of thiazolidinedione derivatives?

  • Methodological Answer :
  • Rodent models :
  • Antidiabetic : STZ-induced diabetic mice (blood glucose measured weekly) .
  • Anticancer : Nude mice xenografted with AsPC-1 tumors (dose: 50 mg/kg/day oral; tumor volume reduction ≥50%) .
  • Toxicokinetics : Plasma exposure (AUC₀–24h) and liver enzyme (ALT/AST) levels monitored .

Q. How to elucidate molecular mechanisms beyond PPARγ activation?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated HepG2 cells identifies upregulated/downregulated pathways (e.g., AMPK/mTOR) .
  • PPARγ-independent assays : Use PPARγ-knockout adipocytes to test glucose uptake .
  • Kinase profiling : Eurofins KinaseProfiler screens (≥50 kinases) rule off-target effects (e.g., IGF-1R vs. VEGFR-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.